2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a chlorophenyl group, a thieno[2,3-d]pyrimidin ring, and an acetamide group, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps. The starting materials often include 4-chlorophenyl derivatives and thieno[2,3-d]pyrimidin precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- **2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-propylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide lies in its specific structural features, such as the presence of the 4-chlorophenyl group and the thieno[2,3-d]pyrimidin ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H22ClN3O2S2 |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H22ClN3O2S2/c1-2-15-6-3-4-8-19(15)27-21(30)14-32-25-28-23-22(18-7-5-9-20(18)33-23)24(31)29(25)17-12-10-16(26)11-13-17/h3-4,6,8,10-13H,2,5,7,9,14H2,1H3,(H,27,30) |
InChI Key |
VJMXWNIYJBOHIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.